molecular formula C24H23ClN2O3 B2625082 N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 1396798-43-8

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No. B2625082
M. Wt: 422.91
InChI Key: IHOUMWRKXGJVCY-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative with a biphenyl group and a 4-chlorobenzyl group attached. Oxalamides are a class of compounds characterized by a C2O2N2 core, which is essentially a carboxamide group (-CONH2) with an additional carbonyl group. The biphenyl group is a type of aromatic hydrocarbon with two connected phenyl rings . The 4-chlorobenzyl group consists of a benzene ring substituted with a chlorine atom and a benzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the oxalamide core with the biphenyl and 4-chlorobenzyl groups attached at the nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo reactions typical of oxalamides, biphenyls, and chlorobenzenes. For example, the benzylic position (the carbon adjacent to the aromatic ring) is often reactive and can undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the biphenyl group could potentially increase the compound’s hydrophobicity .

Future Directions

The future directions for this compound would depend on its intended applications. It could potentially be studied for various uses, depending on its physical and chemical properties .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-hydroxy-2-(4-phenylphenyl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O3/c1-24(30,20-11-9-19(10-12-20)18-5-3-2-4-6-18)16-27-23(29)22(28)26-15-17-7-13-21(25)14-8-17/h2-14,30H,15-16H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOUMWRKXGJVCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(4-chlorobenzyl)oxalamide

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